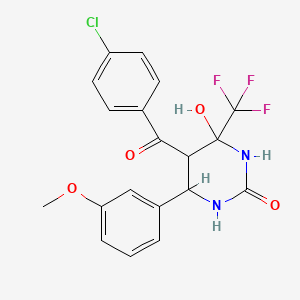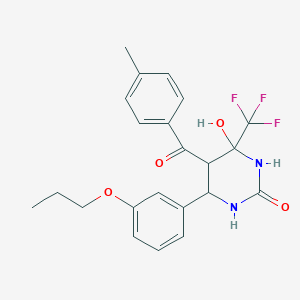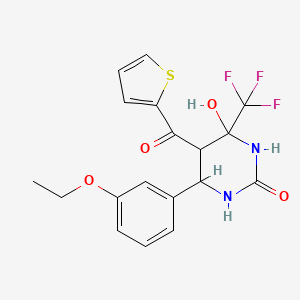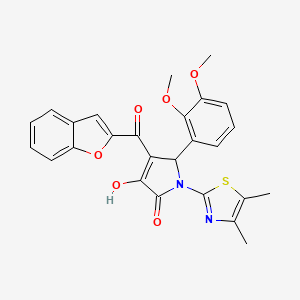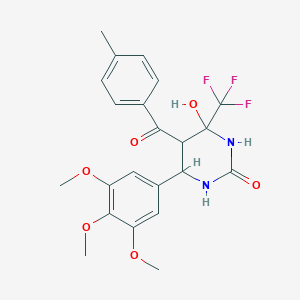
4-Hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)-1,3-diazinan-2-one
Descripción general
Descripción
4-Hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)-1,3-diazinan-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, benzoyl, trifluoromethyl, and trimethoxyphenyl
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)-1,3-diazinan-2-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the Pyrimidinone Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyl Group: This step may involve selective hydroxylation reactions.
Attachment of the Benzoyl and Trifluoromethyl Groups: These groups can be introduced through acylation and trifluoromethylation reactions, respectively.
Addition of the Trimethoxyphenyl Group: This step may involve coupling reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and process optimization to scale up the synthesis from laboratory to industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)-1,3-diazinan-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the benzoyl group would produce a secondary alcohol.
Aplicaciones Científicas De Investigación
4-Hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)-1,3-diazinan-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its bioactive functional groups.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 4-Hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)-1,3-diazinan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and benzoyl groups may participate in hydrogen bonding, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. The trimethoxyphenyl group may contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-6-phenylpyrimidinone
- 4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidinone
Uniqueness
The presence of the trifluoromethyl and trimethoxyphenyl groups in 4-Hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)-1,3-diazinan-2-one distinguishes it from other similar compounds. These groups can significantly influence the compound’s chemical properties, such as its reactivity, stability, and potential biological activity.
Propiedades
IUPAC Name |
4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O6/c1-11-5-7-12(8-6-11)18(28)16-17(26-20(29)27-21(16,30)22(23,24)25)13-9-14(31-2)19(33-4)15(10-13)32-3/h5-10,16-17,30H,1-4H3,(H2,26,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMICTNUHTWXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4157797.png)
![N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4157808.png)
![N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-(5-formyl-2-methoxyphenoxy)acetamide](/img/structure/B4157811.png)
![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4157818.png)
![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B4157821.png)
![4-methoxy-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B4157827.png)
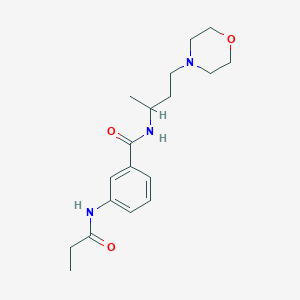
![N-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-[(5-methyl-2-thienyl)methyl]prop-2-en-1-amine](/img/structure/B4157849.png)
![3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(3,4-dimethylphenyl)sulfonyl]acrylonitrile](/img/structure/B4157850.png)
